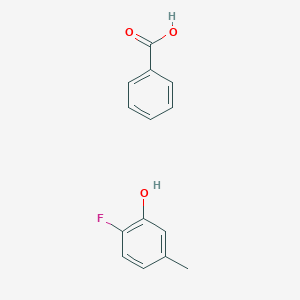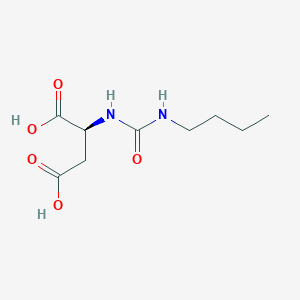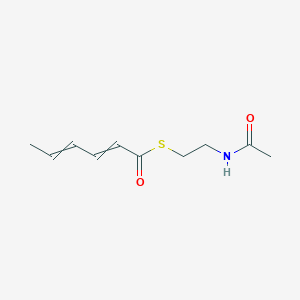
S-(2-Acetamidoethyl) hexa-2,4-dienethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Acetamidoethyl) hexa-2,4-dienethioate: is an organic compound known for its unique structure and properties It belongs to the class of fatty acyl thioesters, which are thioester derivatives of fatty acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Acetamidoethyl) hexa-2,4-dienethioate typically involves the reaction of hexa-2,4-dienoic acid with 2-acetamidoethanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Acetamidoethyl) hexa-2,4-dienethioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, converting the thioester group to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethyl group, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(2-Acetamidoethyl) hexa-2,4-dienethioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of S-(2-Acetamidoethyl) hexa-2,4-dienethioate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the thioester group, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
- S-(2-Acetamidoethyl) hexadecanethioate
- S-(2-Acetamidoethyl) octadecanethioate
- S-(2-Acetamidoethyl) dodecanethioate
Comparison: Compared to these similar compounds, S-(2-Acetamidoethyl) hexa-2,4-dienethioate is unique due to its conjugated diene structure. This feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the conjugated diene allows for additional reactions, such as Diels-Alder cycloaddition, which are not possible with saturated analogs.
Propriétés
Numéro CAS |
501093-89-6 |
|---|---|
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
S-(2-acetamidoethyl) hexa-2,4-dienethioate |
InChI |
InChI=1S/C10H15NO2S/c1-3-4-5-6-10(13)14-8-7-11-9(2)12/h3-6H,7-8H2,1-2H3,(H,11,12) |
Clé InChI |
SIWCBKCWIPOICV-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(=O)SCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
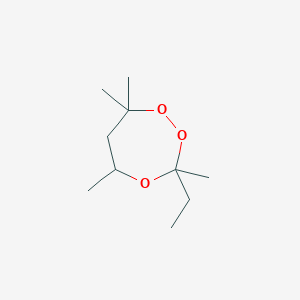
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
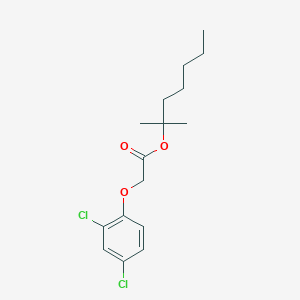
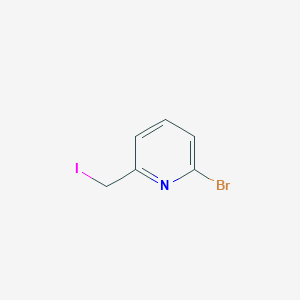
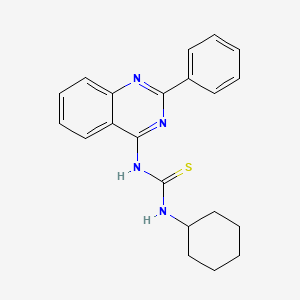

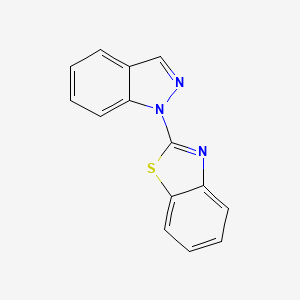
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)
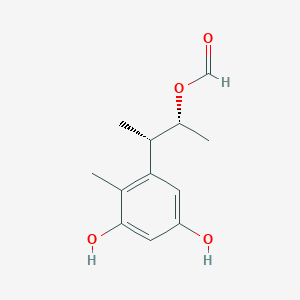
![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
